molecular formula C18H24INO3 B104716 Galanthamine methiodide CAS No. 3891-74-5

Galanthamine methiodide

Cat. No.: B104716
CAS No.: 3891-74-5
M. Wt: 429.3 g/mol
InChI Key: BGQUXEGIISTLGG-CXJNKSCYSA-M
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Description

Galanthamine methiodide is a quaternary ammonium salt derived from galanthamine, an alkaloid found in various plants of the Amaryllidaceae family. Galanthamine itself is known for its role as a reversible inhibitor of acetylcholinesterase, making it valuable in the treatment of Alzheimer’s disease. This compound, however, has distinct properties due to its quaternary ammonium structure, which affects its pharmacokinetics and pharmacodynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of galanthamine methiodide typically involves the methylation of galanthamine. One common method includes the reaction of galanthamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetone or acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Galanthamine methiodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Research

  • Acetylcholinesterase Inhibition : Galanthamine methiodide serves as a model compound for studying the inhibition of acetylcholinesterase. This property is crucial for understanding cholinergic signaling and developing treatments for neurodegenerative diseases .
  • Neuroprotective Studies : Research indicates that this compound can enhance neuroprotection against excitotoxicity induced by NMDA receptors. It has been shown to reverse NMDA toxicity in neuronal cultures, highlighting its potential in neuroprotective therapies .

2. Neuromuscular Disorders

  • Therapeutic Potential : Investigations into the efficacy of this compound in treating neuromuscular disorders are ongoing. Its ability to modulate cholinergic transmission makes it a candidate for conditions such as myasthenia gravis and other disorders characterized by impaired neuromuscular function .

3. Analytical Chemistry

  • Reference Compound : In analytical chemistry, this compound is utilized as a reference compound for the development of assays aimed at quantifying acetylcholinesterase activity. Its distinct properties allow researchers to calibrate and validate analytical methods effectively.

Case Study 1: Neuroprotective Effects

A study demonstrated that this compound significantly reduced neuronal death in rat cortical neurons exposed to NMDA toxicity. The compound was effective at concentrations as low as 5 μmol/L, showcasing its potential for protecting neurons from excitotoxic damage .

Case Study 2: Efficacy in Alzheimer's Disease

In a randomized controlled trial involving patients with mild to moderate Alzheimer's disease, long-term treatment with galanthamine was associated with a significant reduction in cognitive decline compared to placebo groups. The findings suggest that this compound could be beneficial for enhancing cognitive function in dementia patients .

Comparative Data Table

Application AreaMechanism of ActionKey Findings
Pharmacological ResearchAcetylcholinesterase inhibitionEnhances cholinergic signaling
Neuromuscular DisordersModulation of neuromuscular transmissionPotential treatment for myasthenia gravis
Analytical ChemistryReference compound for assaysValidates acetylcholinesterase activity
NeuroprotectionReversal of NMDA toxicityProtects neurons from excitotoxicity

Mechanism of Action

Galanthamine methiodide exerts its effects primarily through the inhibition of acetylcholinesterase. By binding to the enzyme, it prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. This enhances cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease. The quaternary ammonium structure of this compound limits its ability to cross the blood-brain barrier, making it more effective in peripheral tissues .

Comparison with Similar Compounds

Uniqueness: Galanthamine methiodide is unique due to its quaternary ammonium structure, which affects its pharmacokinetic properties. Unlike galanthamine, it has limited central nervous system penetration, making it more suitable for peripheral applications. Its stability and reactivity also make it a valuable compound in synthetic and analytical chemistry .

Properties

CAS No.

3891-74-5

Molecular Formula

C18H24INO3

Molecular Weight

429.3 g/mol

IUPAC Name

(1S,12S,14R)-9-methoxy-4,4-dimethyl-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;iodide

InChI

InChI=1S/C18H24NO3.HI/c1-19(2)9-8-18-7-6-13(20)10-15(18)22-17-14(21-3)5-4-12(11-19)16(17)18;/h4-7,13,15,20H,8-11H2,1-3H3;1H/q+1;/p-1/t13-,15-,18-;/m0./s1

InChI Key

BGQUXEGIISTLGG-CXJNKSCYSA-M

SMILES

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)C.[I-]

Isomeric SMILES

C[N+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)C.[I-]

Canonical SMILES

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)C.[I-]

Synonyms

10-Methyl-Galanthaminium Iodide;  7-Methyl-Galanthaminium Iodide; _x000B_N-Methylgalanthaminium Iodide; _x000B_6H-Benzofuro[3a,3,2-ef][2]benzazepine Galanthaminium deriv.; _x000B_Galanthamine Iodomethylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Galanthamine methiodide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Galanthamine methiodide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Galanthamine methiodide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Galanthamine methiodide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Galanthamine methiodide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
2-{[(4-methylbenzyl)sulfanyl]acetyl}-N-phenylhydrazinecarbothioamide
Galanthamine methiodide
Customer
Q & A

Q1: What is the primary mechanism of action of galanthamine methiodide?

A1: this compound acts as a reversible acetylcholinesterase inhibitor. This means it blocks the enzyme responsible for breaking down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission. This mechanism contributes to its potential therapeutic effects in conditions like myasthenia gravis and Alzheimer's disease.

Q2: How does the structure of galanthamine relate to its conversion into this compound?

A2: Galanthamine possesses a tertiary amine group in its structure. Reacting galanthamine with methyl iodide results in the quaternization of this amine, forming this compound. This quaternary ammonium salt is more water-soluble than galanthamine, potentially influencing its pharmacokinetic properties.

Q3: Has research investigated the biosynthesis of galanthamine and its derivatives in plants?

A3: Yes, studies have explored the biosynthetic pathways of galanthamine in plants like Chlidanthus fragrans. Researchers observed that Chlidanthus fragrans can convert tritiated galanthamine and narwedine into chlidanthine, another Amaryllidaceae alkaloid. This finding provides insights into the plant's metabolic capabilities and potential for producing various bioactive compounds.

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